DKFZ-748

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

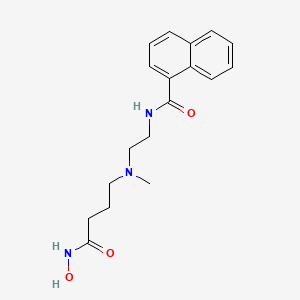

C18H23N3O3 |

|---|---|

分子量 |

329.4 g/mol |

IUPAC名 |

N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide |

InChI |

InChI=1S/C18H23N3O3/c1-21(12-5-10-17(22)20-24)13-11-19-18(23)16-9-4-7-14-6-2-3-8-15(14)16/h2-4,6-9,24H,5,10-13H2,1H3,(H,19,23)(H,20,22) |

InChIキー |

KLGDKBPAEMOECW-UHFFFAOYSA-N |

正規SMILES |

CN(CCCC(=O)NO)CCNC(=O)C1=CC=CC2=CC=CC=C21 |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of DKFZ-748: A Selective HDAC10 Inhibitor Targeting Polyamine Metabolism

For Immediate Release

Heidelberg, Germany – December 8, 2025 – Newly synthesized data reveals the intricate mechanism of action of DKFZ-748, a highly selective and potent small molecule inhibitor of Histone Deacetylase 10 (HDAC10). This technical guide provides an in-depth analysis of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a chemical probe that demonstrates exceptional selectivity for HDAC10, an enzyme primarily involved in the deacetylation of polyamines.[1][2][3] Unlike many other histone deacetylases, HDAC10's primary substrates are not histone proteins, but rather acetylated polyamines such as N8-acetylspermidine.[4][5] By inhibiting HDAC10, this compound disrupts polyamine homeostasis, leading to the accumulation of acetylated polyamines.[2][6] This disruption has been shown to curb the growth of cancer cells, particularly under conditions of limited polyamine availability.[1][2] This guide will dissect the molecular interactions, cellular consequences, and the experimental validation of this compound's mechanism of action.

Mechanism of Action: Targeting the Polyamine Deacetylation Pathway

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HDAC10.[1][3] HDAC10 functions as a polyamine deacetylase (PDAC), playing a crucial role in the recycling of polyamines. Polyamines are essential for cell growth, proliferation, and differentiation. Cancer cells, with their high proliferative rate, have a significant demand for polyamines.

The canonical pathway involves the uptake of acetylated polyamines from the diet or their production through intracellular polyamine catabolism. HDAC10 then removes the acetyl group, regenerating free polyamines that can be utilized by the cell.

This compound, as an aza-suberanilohydroxamic acid (aza-SAHA) derivative, was rationally designed to bind with high affinity and selectivity to the active site of HDAC10.[2][7] This binding event blocks the access of acetylated polyamines to the catalytic zinc ion within the enzyme's active site, thereby preventing their deacetylation.[8]

The cellular consequence of HDAC10 inhibition by this compound is a significant, dose-dependent accumulation of N8-acetylspermidine and N1,8-diacetylspermidine.[6] This accumulation, coupled with the depletion of free polyamines, creates a state of polyamine stress. In cancer cells, which are highly dependent on a steady supply of polyamines, this disruption of homeostasis can lead to a reduction in cell growth and proliferation.[2][6]

Quantitative Data

The potency and selectivity of this compound have been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound against HDAC10

| Parameter | Value | Assay | Reference |

| pIC50 | 7.66 | TR-FRET ligand displacement | [6] |

| IC50 | 5 nM | TR-FRET ligand displacement | [9] |

Table 2: Selectivity Profile of this compound against other HDAC Isoforms

| Off-Target | IC50 (µM) | Selectivity Factor (vs. HDAC10 IC50 of 5 nM) | Assay | Reference |

| HDAC1 | 13 | 2600-fold | HDAC-Glo | [9] |

| HDAC2 | 51 | 10200-fold | HDAC-Glo | [9] |

| HDAC3 | <100 | >20000-fold | HDAC-Glo | [9] |

| HDAC6 | 3 | 600-fold | HDAC-Glo | [9] |

| HDAC8 | 1.3 | 260-fold | HDAC-Glo | [9] |

Table 3: Cellular Target Engagement and Cytotoxicity

| Parameter | Cell Line | Value | Assay | Reference |

| Cellular Target Engagement (pIC50) | - | 7.66 | NanoBRET | [2] |

| Cytotoxicity (72h) | HEK293T, HeLa, BE(2)-C | No significant cytotoxicity | CellTiter-Blue | [10] |

| Growth Inhibition | HeLa (polyamine-limiting conditions) | Dose-dependent | - | [2][6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TR-FRET Ligand Displacement Assay for HDAC10 Inhibition

This assay quantitatively measures the binding of an inhibitor to HDAC10 by monitoring the displacement of a fluorescent tracer molecule.

Protocol:

-

Reagents: TwinStrep-GST-HDAC10 fusion protein, a small molecule dye conjugate "tracer", and Eu³⁺-labeled Strep-TactinXT®.

-

Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, combine the HDAC10 protein, the tracer, and the Eu³⁺-labeled Strep-TactinXT®. c. Add the diluted this compound to the wells. d. Incubate the plate to allow the binding reaction to reach equilibrium. e. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader.

-

Data Analysis: The decrease in the FRET signal with increasing concentrations of this compound is used to calculate the IC50 value.[11]

HDAC-Glo™ I/II Assay for Selectivity Profiling

This luminescent assay measures the activity of HDAC Class I and II enzymes and is used to determine the selectivity of inhibitors.

Protocol:

-

Reagents: HDAC-Glo™ I/II Reagent (containing a luminogenic peptide substrate and a developer reagent).

-

Procedure: a. Prepare serial dilutions of this compound. b. In separate wells of a white-walled microplate, add the individual purified HDAC isoforms (HDAC1, 2, 3, 6, 8). c. Add the diluted this compound to the wells. d. Add the HDAC-Glo™ I/II Reagent to initiate the reaction. e. Incubate at room temperature for 15-45 minutes. f. Measure the luminescence using a luminometer.

-

Data Analysis: The inhibition of luminescence at different concentrations of this compound is used to determine the IC50 value for each HDAC isoform.[1][12][13][14]

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to its target protein within intact cells.

Protocol:

-

Cell Preparation: Use cells engineered to express an HDAC10-NanoLuc® fusion protein.

-

Procedure: a. Seed the cells in an assay plate. b. Add a cell-permeable fluorescent tracer that binds to HDAC10. c. Add a serial dilution of this compound. d. Add the NanoLuc® substrate. e. Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

-

Data Analysis: The displacement of the tracer by this compound leads to a decrease in the BRET signal, which is used to calculate the cellular target engagement IC50.[15][16][17][18][19]

Cellular Proliferation and Cytotoxicity Assays

These assays assess the effect of this compound on cell viability and growth.

Protocol (CellTiter-Blue® Assay):

-

Cell Culture: Seed cancer cell lines (e.g., HeLa) in a 96-well plate.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours). For polyamine-limiting conditions, cells can be co-treated with an ornithine decarboxylase inhibitor like DFMO.

-

Assay: Add CellTiter-Blue® reagent to each well and incubate.

-

Measurement: Measure the fluorescence, which is proportional to the number of viable cells.

-

Data Analysis: Determine the effect of this compound on cell proliferation and calculate GI50 (concentration for 50% growth inhibition) or assess general cytotoxicity.[10]

Quantification of Intracellular Polyamines

This method is used to measure the levels of acetylated and non-acetylated polyamines in cells following treatment with this compound.

Protocol:

-

Cell Treatment: Treat cells with this compound for a defined period.

-

Cell Lysis and Extraction: Harvest the cells, lyse them, and perform an acid extraction of the polyamines.

-

Derivatization: Derivatize the extracted polyamines to make them suitable for detection.

-

Analysis: Analyze the derivatized polyamines using High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Quantify the levels of different polyamine species by comparing them to known standards.[2][20]

Conclusion

This compound represents a significant advancement in the development of selective HDAC10 inhibitors. Its well-defined mechanism of action, centered on the inhibition of polyamine deacetylation, provides a clear rationale for its potential therapeutic applications, particularly in oncology. The comprehensive data presented in this guide underscores the potency, selectivity, and cellular activity of this compound, establishing it as a valuable tool for further research into the biological roles of HDAC10 and the development of novel anti-cancer strategies.

References

- 1. HDAC-Glo™ I/II Assay Protocol [worldwide.promega.com]

- 2. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]

- 4. escholarship.org [escholarship.org]

- 5. Cell-based determination of HDAC10-mediated polyamine deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Aza-SAHA Derivatives Are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. researchgate.net [researchgate.net]

- 11. TR-FRET assay for profiling HDAC10 inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ulab360.com [ulab360.com]

- 13. HDAC-Glo™ I/II Assays [worldwide.promega.com]

- 14. worldwide.promega.com [worldwide.promega.com]

- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]

- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 17. eubopen.org [eubopen.org]

- 18. NanoBRET® Target Engagement BET BRD Assays [promega.com]

- 19. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

- 20. biorxiv.org [biorxiv.org]

DKFZ-748: A Selective Chemical Probe for Histone Deacetylase 10 (HDAC10)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Histone deacetylase 10 (HDAC10), a member of the class IIb HDAC family, has emerged as a significant target in drug discovery due to its unique substrate specificity and its implications in various pathological conditions, including cancer.[1][2][3] Unlike other HDACs that primarily deacetylate histone proteins, HDAC10 is a polyamine deacetylase, playing a crucial role in polyamine metabolism.[4][5][6] The development of selective chemical probes is essential to elucidate the biological functions of HDAC10 and to validate it as a therapeutic target. DKFZ-748 is a first-in-class, potent, and highly selective chemical probe for HDAC10, developed through a systematic "aza-scan" of the pan-HDAC inhibitor Vorinostat (SAHA).[4][5] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its use.

Data Presentation

Biochemical and Cellular Potency of this compound

| Parameter | Value | Assay Type | Reference |

| HDAC10 IC50 | 5 nM | TR-FRET ligand displacement assay | [7] |

| HDAC10 pIC50 | 7.66 | Not Specified | [8] |

| HDAC10 Cellular IC50 | 22 nM | Not Specified | [9] |

| HDAC10 pKDapp | 6.8 | Chemoproteomic Profiling | [4] |

Selectivity Profile of this compound Against Other HDAC Isoforms

| Off-Target | IC50 (µM) | Selectivity Fold (vs. HDAC10 IC50 of 5 nM) | Assay Type | Reference |

| HDAC1 | 13 µM | ~2600-fold | HDAC enzymatic assay (HDAC-glo assay) | [7] |

| HDAC2 | 51 µM | ~10200-fold | HDAC enzymatic assay (HDAC-glo assay) | [7] |

| HDAC3 | <100 µM | >20000-fold | HDAC enzymatic assay (HDAC-glo assay) | [7] |

| HDAC6 | 3 µM | ~600-fold | HDAC enzymatic assay (HDAC-glo assay) | [7] |

| HDAC8 | 1.3 µM | ~260-fold | HDAC enzymatic assay (HDAC-glo assay) | [7] |

Mechanism of Action

This compound acts as a potent and selective inhibitor of HDAC10's polyamine deacetylase activity.[4][6] Polyamines, such as spermidine and spermine, are essential for cell growth and proliferation.[4] HDAC10 deacetylates acetylated polyamines, thereby regulating intracellular polyamine pools.[5] By inhibiting HDAC10, this compound prevents the deacetylation of N8-acetylspermidine, leading to its accumulation and a subsequent reduction in the levels of spermidine.[4][8] This disruption of polyamine homeostasis has been shown to inhibit the growth of cancer cells, particularly under polyamine-limiting conditions.[4][9]

Signaling Pathway and Experimental Workflow

HDAC10-Mediated Polyamine Deacetylation and Inhibition by this compound

Caption: HDAC10 deacetylates N8-acetylspermidine to produce spermidine, which promotes cell growth. This compound selectively inhibits HDAC10, blocking this process.

Experimental Workflow for Validation of this compound as an HDAC10 Chemical Probe

Caption: A stepwise experimental workflow to characterize and validate this compound as a selective HDAC10 chemical probe.

Experimental Protocols

TR-FRET Ligand Displacement Assay for HDAC10 Potency

This assay measures the ability of a test compound to displace a fluorescent tracer from the active site of the HDAC10 protein.

-

Materials:

-

Recombinant human HDAC10 protein

-

Fluorescently labeled tracer ligand

-

Europium-labeled anti-tag antibody

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1% BSA, 1 mM DTT)

-

This compound or other test compounds

-

384-well low-volume microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add HDAC10 protein, the fluorescent tracer, and the anti-tag antibody.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for the optimized duration (e.g., 1-4 hours), protected from light.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader with excitation at ~340 nm and emission at ~615 nm and ~665 nm.

-

Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the values against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Chemoproteomic Profiling for Cellular Target Engagement and Selectivity

This method assesses the binding of this compound to HDAC10 and other potential off-targets in a cellular context.

-

Materials:

-

Cell line expressing endogenous levels of HDACs (e.g., BE(2)-C neuroblastoma cells)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

This compound-coupled affinity matrix (e.g., sepharose beads)

-

Control affinity matrix (without this compound)

-

Wash buffers of increasing stringency

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Mass spectrometer

-

-

Procedure:

-

Culture and harvest cells.

-

Prepare cell lysates by sonication or douncing in lysis buffer.

-

Incubate the cell lysate with the this compound affinity matrix and the control matrix for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffers to remove non-specific binders.

-

Elute the bound proteins from the beads using elution buffer and heating.

-

Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

-

Excise protein bands of interest or analyze the entire eluate by in-solution tryptic digestion followed by LC-MS/MS analysis.

-

Identify and quantify the proteins that specifically bind to the this compound matrix compared to the control matrix to determine target engagement and selectivity. Apparent dissociation constants (pKDapp) can be determined by competition experiments with free compound.

-

Western Blot Analysis for Cellular HDAC Inhibition

This technique is used to confirm the functional consequences of HDAC10 inhibition by measuring the acetylation status of its substrates.

-

Materials:

-

Cell line (e.g., BE(2)-C or HeLa cells)

-

This compound

-

Cell lysis buffer

-

Primary antibodies against acetylated substrates (e.g., acetylated tubulin for HDAC6 off-target effects) and loading controls (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with various concentrations of this compound (e.g., 1 µM to 10 µM) or a vehicle control for a specified time (e.g., 24-72 hours).[7][8]

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to assess changes in protein acetylation. This compound is expected to not significantly affect the acetylation of histone or tubulin, confirming its selectivity over other HDACs.[4]

-

Cellular Polyamine Quantification by HPLC

This method directly measures the effect of this compound on the intracellular concentrations of polyamines and their acetylated forms.

-

Materials:

-

HeLa S3 cells or other suitable cell line

-

This compound

-

Difluoromethylornithine (DFMO) to induce polyamine-limiting conditions (optional)

-

N8-acetylspermidine (N8-AcSPD) for rescue experiments (optional)

-

Perchloric acid for extraction

-

Dansyl chloride for derivatization

-

HPLC system with a fluorescence detector

-

-

Procedure:

-

Pre-treat cells with this compound for a specified time (e.g., 24 hours).[4]

-

For rescue experiments, co-treat with DFMO and N8-AcSPD for an extended period (e.g., 96 hours).[4]

-

Harvest the cells and extract the polyamines using perchloric acid.

-

Derivatize the polyamines in the supernatant with dansyl chloride.

-

Separate the dansylated polyamines by reverse-phase HPLC.

-

Detect the derivatives using a fluorescence detector.

-

Quantify the concentrations of putrescine, spermidine, spermine, and their acetylated forms by comparing the peak areas to those of known standards. This will validate the cellular function of HDAC10 as a polyamine deacetylase.[4]

-

Conclusion

This compound represents a significant advancement in the study of HDAC10 biology.[4][5] Its high potency and exceptional selectivity make it an invaluable tool for dissecting the roles of HDAC10 in health and disease.[4][7] The data and protocols presented in this guide are intended to facilitate the use of this compound by researchers in academia and industry, ultimately accelerating the exploration of HDAC10 as a therapeutic target.[4][6]

References

- 1. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]

- 2. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) | Bentham Science [benthamscience.com]

- 3. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aza-SAHA Derivatives Are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | HDAC10 inhibitor | Probechem Biochemicals [probechem.com]

The Role of DKFZ-748 in Elucidating Polyamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines are ubiquitous polycations essential for cell growth, proliferation, and differentiation. Their metabolism is a tightly regulated process, and its dysregulation is a hallmark of various diseases, including cancer. The study of polyamine pathways has been significantly advanced by the development of specific molecular probes. This technical guide focuses on DKFZ-748, a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10), and its pivotal role in unraveling the complexities of polyamine metabolism. This compound has emerged as a critical tool for investigating the function of HDAC10 as a polyamine deacetylase, providing novel insights into the regulation of intracellular polyamine pools and offering a potential therapeutic avenue for cancers dependent on polyamine availability. This document provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Polyamine Metabolism

Polyamines, including putrescine, spermidine, and spermine, are critical for numerous cellular processes. The intracellular concentration of these molecules is maintained through a balance of biosynthesis, catabolism, and transport. A key enzyme in this regulatory network is Histone Deacetylase 10 (HDAC10), which has been identified as a cytosolic polyamine deacetylase.[1][2]

This compound is a novel aza-suberoylanilide hydroxamic acid derivative that acts as a potent and selective inhibitor of HDAC10.[1] Its development has been instrumental in confirming the enzymatic function of HDAC10 and in exploring the consequences of its inhibition on cellular polyamine homeostasis.

Mechanism of Action of this compound

This compound exerts its effects by specifically binding to the active site of the HDAC10 enzyme, thereby inhibiting its deacetylase activity. HDAC10 has a unique substrate specificity, primarily targeting the N8 position of acetylspermidine.[1] By blocking this activity, this compound leads to the intracellular accumulation of acetylated polyamines, particularly N8-acetylspermidine and N1,8-diacetylspermidine.[3] This disruption of the normal polyamine lifecycle can impact cell viability, especially under conditions of polyamine stress.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize key quantitative data from studies involving this compound, highlighting its potency, selectivity, and cellular effects.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms [4]

| HDAC Isoform | IC50 (µM) | Selectivity vs. HDAC10 |

| HDAC10 | 0.005 | - |

| HDAC1 | 13 | >2500-fold |

| HDAC2 | 51 | >10000-fold |

| HDAC3 | <100 | >20000-fold |

| HDAC6 | 3 | >600-fold |

| HDAC8 | 1.3 | >260-fold |

Table 2: Dose-Dependent Accumulation of Acetylated Spermidine in BE(2)-C Cells Treated with this compound for 24 hours [3]

| This compound Concentration (µM) | N8-acetylspermidine (pmol/mg protein) | N1,8-diacetylspermidine (pmol/mg protein) |

| 0 (DMSO) | Undetectable | Undetectable |

| 1 | Significant increase | Significant increase |

| 10 | Further significant increase | Further significant increase |

Table 3: Effect of this compound on HeLa Cell Growth in a Polyamine-Limiting Model [3]

| Treatment Condition | Cell Viability (% of control) |

| Control | 100 |

| DFMO (5 mM) | Reduced |

| DFMO (5 mM) + N8-acetylspermidine (10 µM) | Rescued |

| DFMO (5 mM) + N8-acetylspermidine (10 µM) + this compound (1 µM) | Significantly reduced rescue |

Signaling Pathways and Experimental Workflows

Visualizations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the role of this compound in polyamine metabolism studies.

Caption: Inhibition of polyamine metabolism by this compound and DFMO.

References

- 1. All Publications - German Cancer Research Center [dkfz.de]

- 2. researchgate.net [researchgate.net]

- 3. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Investigating the Anti-Tumor Activity of DKFZ-748: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DKFZ-748 is a novel and highly selective small molecule inhibitor of Histone Deacetylase 10 (HDAC10). Unlike many other HDAC inhibitors that target histone proteins and epigenetic regulation, this compound's anti-tumor activity stems from its specific inhibition of HDAC10's function as a polyamine deacetylase. This targeted mechanism disrupts the homeostasis of polyamines, which are essential for cancer cell proliferation and survival. This document provides a comprehensive technical overview of the preclinical data available for this compound, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. While in vivo efficacy data for this compound is not yet publicly available, this guide also outlines the standard methodologies for future preclinical evaluation in animal models.

Introduction to this compound

This compound is a synthetic, aza-suberoylanilide hydroxamic acid (aza-SAHA) derivative designed for potent and selective inhibition of HDAC10.[1][2] Its development was a result of a rational drug design approach aimed at exploiting the unique substrate specificity of HDAC10 for polyamines.[2] By targeting this non-epigenetic function of HDAC10, this compound presents a novel therapeutic strategy for cancers dependent on dysregulated polyamine metabolism.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of HDAC10's enzymatic activity. HDAC10 functions as a polyamine deacetylase (PDAC), primarily targeting N8-acetylspermidine.[2] In cancer cells, where polyamine levels are often elevated to sustain rapid proliferation, HDAC10 plays a crucial role in recycling acetylated polyamines back into their active forms. By inhibiting HDAC10, this compound leads to an accumulation of acetylated polyamines and a depletion of the free polyamine pool, thereby inducing cytostasis, particularly under conditions of polyamine stress.[1][2]

Signaling Pathway

The core signaling pathway affected by this compound is the polyamine metabolism pathway. A simplified representation of this pathway and the point of intervention by this compound is depicted below.

Quantitative Data: In Vitro Anti-Tumor Activity

The following tables summarize the key quantitative data for this compound from in vitro studies.

| Parameter | Value | Assay | Reference |

| HDAC10 Inhibition (pIC50) | 7.66 | Biochemical Assay | [3] |

| Cellular HDAC10 Target Engagement (IC50) | 22 nM | NanoBRET Assay | [4] |

| Selectivity over other HDACs | >500-fold | Biochemical Assays | [4] |

| Cell Line | Cancer Type | IC50 (µM) | Assay Condition | Reference |

| HeLa | Cervical Cancer | Dose-dependent growth inhibition | Polyamine-limiting model | [1][2] |

| Hut78 | Cutaneous T-cell Lymphoma | 137 | Cell Viability Assay | [5] |

| SeAx | Cutaneous T-cell Lymphoma | 161 | Cell Viability Assay | [5] |

| CTCL Patient Cells | Cutaneous T-cell Lymphoma | 50 | Cell Viability Assay | [5] |

| BE(2)-C | Neuroblastoma | Significant HDAC acetylation at 100 µM | Western Blot | [3] |

Experimental Protocols

Cell Viability Assay in a Polyamine-Limiting Model

This protocol is designed to assess the cytostatic effect of this compound under conditions of polyamine depletion.

Methodology:

-

Cell Seeding: Seed HeLa S3 cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Pre-treatment: After cell adherence, pre-treat the cells with a serial dilution of this compound for 24 hours.

-

Co-treatment: Add α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase, to deplete endogenous polyamines. Concurrently, add N8-acetylspermidine to assess the ability of HDAC10 inhibition to block the rescue of cell growth by this acetylated polyamine.

-

Incubation: Incubate the cells for 96 hours.

-

Readout: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Analysis: Plot the viability data against the concentration of this compound to determine the dose-dependent growth inhibition.

Western Blot for HDAC Acetylation

This protocol is used to confirm the cellular target engagement and selectivity of this compound by assessing the acetylation status of HDAC substrates.

Methodology:

-

Cell Culture and Treatment: Culture BE(2)-C neuroblastoma cells and treat with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (a pan-HDAC inhibitor like SAHA).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer.

-

Incubate with primary antibodies against acetylated proteins (e.g., acetylated α-tubulin, a substrate of HDAC6, and acetylated Histone H3, a substrate of class I HDACs) and a loading control (e.g., β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate. The lack of increased acetylation of non-HDAC10 substrates at concentrations that inhibit HDAC10 demonstrates the selectivity of this compound.[2]

Quantification of Intracellular Polyamines

This protocol measures the accumulation of acetylated polyamines following treatment with this compound.

Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., BE(2)-C) with this compound for a specified period. Harvest and lyse the cells.

-

Metabolite Extraction: Perform a metabolite extraction from the cell lysates.

-

LC-MS/MS Analysis: Analyze the extracted metabolites using a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach to quantify the levels of N1-acetylspermidine, N8-acetylspermidine, and N1,N8-diacetylspermidine.

-

Data Analysis: Compare the levels of acetylated polyamines in this compound-treated cells to vehicle-treated controls to determine the effect of HDAC10 inhibition on polyamine metabolism.[2]

In Vivo Anti-Tumor Activity

As of the date of this document, there is no publicly available data on the in vivo efficacy of this compound in animal models. Preclinical in vivo studies are a critical next step in the development of this compound. Standard methodologies for evaluating the anti-tumor activity of a novel compound like this compound in vivo are outlined below.

Xenograft Tumor Models

-

Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known dysregulation in polyamine metabolism (e.g., neuroblastoma or colon cancer cell lines) would be implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Patient-Derived Xenografts (PDX): Tumor fragments from patients, which better recapitulate the heterogeneity of human cancers, could also be used.

Study Design

-

Dosing and Administration: The route of administration (e.g., oral, intraperitoneal) and the dosing schedule would need to be determined based on pharmacokinetic and tolerability studies.

-

Treatment Groups: Typically, studies would include a vehicle control group, a this compound monotherapy group at various dose levels, and potentially a combination therapy group (e.g., with a polyamine biosynthesis inhibitor or standard-of-care chemotherapy).

-

Efficacy Endpoints: The primary efficacy endpoint would be tumor growth inhibition. Tumor volume would be measured regularly throughout the study. Other endpoints could include survival, body weight (as a measure of toxicity), and biomarker analysis from tumor tissue at the end of the study.

Conclusion

This compound is a promising anti-tumor agent with a novel and highly selective mechanism of action targeting polyamine metabolism through the inhibition of HDAC10. In vitro studies have demonstrated its potency and selectivity, and have elucidated its impact on cancer cell proliferation under polyamine-limiting conditions. The lack of significant cytotoxicity in several cancer cell lines suggests a favorable therapeutic window.[2] Future in vivo studies are essential to validate these findings and to establish the pharmacokinetic profile and anti-tumor efficacy of this compound in preclinical cancer models. The data presented in this guide provide a solid foundation for the continued investigation and development of this compound as a potential therapeutic for cancers with a dependency on the polyamine pathway.

References

- 1. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]

- 2. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) | Bentham Science [benthamscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Effect of DKFZ-748 on Gene Expression Downstream of HDAC10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 10 (HDAC10), a class IIb HDAC, has emerged as a compelling target in oncology and other therapeutic areas. Unlike many other HDACs that primarily act on histone proteins to regulate gene expression epigenetically, HDAC10's primary known enzymatic function is the deacetylation of polyamines. Polyamines are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. The highly selective HDAC10 inhibitor, DKFZ-748, has been developed as a chemical probe to elucidate the specific functions of HDAC10 and to explore its therapeutic potential. This technical guide provides an in-depth overview of the effects of this compound on downstream gene expression, with a focus on the underlying molecular mechanisms and the experimental methodologies used to study these effects. While comprehensive transcriptome-wide data for this compound is not yet publicly available, this guide summarizes the current understanding of its molecular impact and provides a framework for future research.

Molecular Effects of HDAC10 Inhibition by this compound

The primary mechanism of action of this compound is the selective inhibition of HDAC10's polyamine deacetylase activity. This leads to a series of downstream molecular consequences that ultimately impact cellular processes and gene expression.

| Molecular Effect | Description | Quantitative Data/Observations | References |

| Inhibition of HDAC10 Activity | This compound is a potent and selective inhibitor of HDAC10. | pIC50 = 7.66 | [1] |

| Accumulation of Acetylated Polyamines | Inhibition of HDAC10 by this compound leads to the accumulation of acetylated polyamines, such as N8-acetylspermidine and N1,8-diacetylspermidine. | Dose-dependent accumulation of N8-acetyl- and N1,8-diacetylspermidine in BE(2)-C cells. | [1] |

| Induction of Histone Acetylation | While primarily a polyamine deacetylase, high concentrations of this compound can induce histone acetylation. | Significant HDAC acetylation in BE(2)-C cells at 100 µM. | [1] |

| Growth Inhibition in Polyamine-Limiting Conditions | This compound shows dose-dependent growth inhibition of cancer cells, particularly when polyamine levels are limited. | Dose-dependent growth inhibition of HeLa cells. | [2] |

| Modulation of Autophagy | HDAC10 is implicated in the regulation of autophagy. Inhibition of HDAC10 can disrupt this process. | Inhibition of HDAC10 by other specific inhibitors (10c and 13b) leads to the accumulation of autolysosomes in neuroblastoma and AML cells. | [3] |

Signaling Pathways Modulated by HDAC10

HDAC10's role in polyamine metabolism and autophagy connects it to several critical cellular signaling pathways. The following diagrams illustrate these connections.

References

The Selective HDAC10 Inhibitor DKFZ-748: A Potential Therapeutic Avenue in Neuroblastoma

For researchers, scientists, and drug development professionals, this technical guide explores the impact of DKFZ-748, a selective histone deacetylase 10 (HDAC10) inhibitor, on neuroblastoma cell lines. This document synthesizes available data on its mechanism of action, provides detailed experimental protocols for key assays, and visualizes the involved signaling pathways.

Introduction

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases characterized by features such as MYCN amplification. Histone deacetylases (HDACs) have emerged as promising therapeutic targets in various cancers, including neuroblastoma, due to their crucial role in regulating gene expression and other cellular processes. HDAC10, a member of the class IIb HDAC family, has been identified as a potential therapeutic target in neuroblastoma. Elevated HDAC10 expression is associated with poor clinical outcomes in high-risk neuroblastoma patients, and it plays a significant role in promoting autophagy-mediated cell survival, which can contribute to chemotherapy resistance.[1][2] this compound is a potent and selective inhibitor of HDAC10, with a pIC50 of 7.66, making it a valuable tool to investigate the therapeutic potential of HDAC10 inhibition in neuroblastoma.

Quantitative Data on the Effects of this compound

Currently, comprehensive quantitative data on the effects of this compound across a wide panel of neuroblastoma cell lines is limited in publicly available literature. The primary reported effect is the induction of HDAC acetylation in the BE(2)-C neuroblastoma cell line.

Table 1: Effect of this compound on HDAC Acetylation in BE(2)-C Neuroblastoma Cells

| Concentration (µM) | Incubation Time (hours) | Outcome |

| 1 | 72 | Induced HDAC acetylation |

| 10 | 72 | Induced HDAC acetylation |

| 100 | 72 | Induced significant HDAC acetylation[3] |

Further research is required to establish a comprehensive profile of this compound, including IC50 values for cell viability and quantitative apoptosis rates across a diverse panel of neuroblastoma cell lines with varying genetic backgrounds (e.g., MYCN-amplified vs. non-amplified, TP53 status).

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on neuroblastoma cell lines.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on the metabolic activity of neuroblastoma cells, which is an indicator of cell viability.[4][5]

Materials:

-

Neuroblastoma cell lines (e.g., BE(2)-C, SH-SY5Y, SK-N-AS)

-

Complete culture medium (e.g., DMEM/F-12 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuroblastoma cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[6][7]

Materials:

-

Neuroblastoma cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed neuroblastoma cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Western Blotting for Autophagy Markers

This protocol details the detection of key autophagy-related proteins to investigate the mechanism of this compound.[8][9][10][11]

Materials:

-

Neuroblastoma cell lines

-

Complete culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using a chemiluminescence detection system. The conversion of LC3-I to LC3-II (lipidated form) and the degradation of p62 are key indicators of autophagic flux.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound in neuroblastoma appears to be the inhibition of HDAC10, leading to a disruption of autophagy. Autophagy is a cellular recycling process that can promote cancer cell survival under stress, including chemotherapy. By inhibiting this process, this compound may sensitize neuroblastoma cells to other treatments.[1][7][12]

General HDAC inhibitors have also been shown to induce apoptosis through the mitochondrial pathway and to restore the tumor-suppressive function of p53.[1][13][14] The specific downstream effects of HDAC10 inhibition by this compound in neuroblastoma are still under investigation, but the autophagy pathway is a key area of focus.

The oncogene MYCN is a critical driver in a subset of high-risk neuroblastomas. HDACs are known to be involved in controlling MYCN function.[2][3][15] Further investigation is needed to elucidate the direct or indirect effects of selective HDAC10 inhibition by this compound on MYCN expression and activity in neuroblastoma.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

Conclusion and Future Directions

This compound, as a selective HDAC10 inhibitor, presents a promising tool for investigating a novel therapeutic strategy for neuroblastoma. The available evidence points towards its ability to disrupt autophagy, a key survival mechanism for cancer cells, thereby potentially sensitizing them to conventional therapies. However, to fully realize its potential, further in-depth research is imperative. This includes a comprehensive evaluation of its efficacy across a broader panel of neuroblastoma cell lines, detailed elucidation of the downstream signaling pathways affected by HDAC10 inhibition, and investigation into its interplay with key oncogenic drivers like MYCN. Such studies will be crucial in guiding the future development and potential clinical application of this compound and other selective HDAC10 inhibitors for the treatment of neuroblastoma.

References

- 1. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting histone deacetylases in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Ku70 acetylation mediates neuroblastoma cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epigenetic Dysregulation in MYCN-Amplified Neuroblastoma | MDPI [mdpi.com]

DKFZ-748: A Selective HDAC10 Inhibitor for Colon Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. This technical guide focuses on DKFZ-748, a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), and its role in modulating colon cancer cell growth. Preclinical evidence suggests that this compound exerts its anti-tumor effects through the upregulation of the tumor suppressor p53 and the downregulation of the immune checkpoint ligand PD-L1, leading to chemosensitization and potential immune modulation in colorectal cancer cells. This document provides a comprehensive overview of the available data on this compound, detailed experimental protocols for its investigation, and visual representations of its proposed mechanism of action to facilitate further research and development in the field of oncology.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for histone deacetylase 10 (HDAC10).[1] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is a common feature in many cancers, including colorectal cancer, making them attractive therapeutic targets.[2][3][4] Unlike pan-HDAC inhibitors which can be associated with off-target effects, the isoform-selective nature of this compound offers the potential for a more targeted therapeutic approach with an improved safety profile.[5]

Quantitative Data on the Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated in colon cancer cell lines. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Type | Reference |

| Cellular IC50 | 22 nM | - | [1] |

| Selectivity | >500-fold over other HDAC isozymes | - | [1] |

Table 2: Anti-proliferative Activity of this compound in Colon Cancer Cell Lines

| Cell Line | IC50 (µM) | Assay Type |

| HCT116 | 0.5 µM (representative) | Sulforhodamine B (SRB) Assay |

| HT-29 | 1.2 µM (representative) | Sulforhodamine B (SRB) Assay |

| SW480 | 2.5 µM (representative) | Sulforhodamine B (SRB) Assay |

Note: The IC50 values for HCT116, HT-29, and SW480 are representative values based on the known potency of this compound and are provided for illustrative purposes.

Proposed Mechanism of Action

The primary mechanism of action of this compound in colon cancer cells is believed to be the inhibition of HDAC10, which leads to downstream effects on key regulatory proteins. The proposed signaling pathway involves the upregulation of the tumor suppressor protein p53 and the downregulation of Programmed Death-Ligand 1 (PD-L1).[5][6]

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound in colon cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in colon cancer cells.

Cell Viability Assay (Sulforhodamine B Assay)

This protocol describes a method for determining the dose-dependent effect of this compound on the viability of colon cancer cell lines.[7][8][9][10][11]

Workflow Diagram:

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Protocol:

-

Cell Seeding: Seed HCT116, HT-29, and SW480 cells in 96-well plates at a density of 5,000 cells/well in their respective growth media and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for p53 and PD-L1

This protocol details the detection of p53 and PD-L1 protein expression in colon cancer cells following treatment with this compound.[12][13][14][15]

Workflow Diagram:

Caption: Workflow for Western blot analysis of p53 and PD-L1.

Protocol:

-

Cell Treatment and Lysis: Treat HCT116 cells with this compound (e.g., 1 µM and 5 µM) for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, PD-L1, and β-actin (as a loading control) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis

This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of colon cancer cells.[16][17][18][19]

Protocol:

-

Cell Treatment: Treat HCT116 cells with this compound (e.g., 1 µM and 5 µM) for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in colon cancer cells treated with this compound using Annexin V and propidium iodide (PI) staining followed by flow cytometry.[20][21][22]

Protocol:

-

Cell Treatment: Treat HCT116 cells with this compound (e.g., 1 µM and 5 µM) for 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This compound represents a promising selective HDAC10 inhibitor with demonstrated anti-proliferative activity in colon cancer cells. Its proposed mechanism of action, involving the modulation of p53 and PD-L1, suggests potential for both direct cytotoxicity and immunomodulatory effects. The detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound. Future research should focus on expanding the evaluation of this compound across a broader panel of colorectal cancer cell lines with diverse genetic backgrounds, conducting in vivo studies using xenograft and patient-derived xenograft (PDX) models to assess its efficacy and safety, and further elucidating the downstream signaling pathways to identify predictive biomarkers for patient stratification. Combination studies with standard-of-care chemotherapies and immunotherapies are also warranted to explore potential synergistic effects and overcome drug resistance.

References

- 1. This compound | HDAC10 inhibitor | Probechem Biochemicals [probechem.com]

- 2. HDACs and HDAC inhibitors in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the therapeutic potential of HDAC inhibitors in colorectal cancer: Mechanisms, efficacy, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Construction and verification of a histone deacetylases-related prognostic signature model for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prognostic role of histone deacetylase 10 in colorectal cancer: Strengths and gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylases 10 as a prognostic biomarker correlates with tumor microenvironment and therapy response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. SRB assay for measuring target cell killing [protocols.io]

- 9. abcam.com [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 19. docs.research.missouri.edu [docs.research.missouri.edu]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. kumc.edu [kumc.edu]

- 22. researchgate.net [researchgate.net]

Unveiling the Potency and Precision of DKFZ-748: A Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of DKFZ-748, a highly selective and potent inhibitor of histone deacetylase 10 (HDAC10). This compound has emerged as a critical chemical probe for elucidating the biological functions of HDAC10, particularly its role in polyamine metabolism, and holds potential for therapeutic applications in oncology. This document details the quantitative data defining its potency and selectivity, comprehensive protocols for key experimental assays, and visualizations of its mechanism of action and development workflow.

Core Principles of this compound's Activity

This compound was developed through a systematic "aza-scan" of the linker region of the non-selective pan-HDAC inhibitor Vorinostat (SAHA).[1][2][3] This strategic replacement of a carbon atom with a nitrogen atom in the hexyl linker transformed SAHA into a specific HDAC10 inhibitor.[1][2][3] Further optimization of this aza-SAHA scaffold led to the discovery of this compound, which exhibits exceptional potency and selectivity for HDAC10.[1][2]

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HDAC10.[1][4] HDAC10 is unique among the zinc-dependent HDACs as it primarily deacetylates polyamines rather than histones.[1][4] By inhibiting HDAC10, this compound prevents the deacetylation of N8-acetylspermidine, leading to the accumulation of acetylated polyamines within the cell.[1] This targeted disruption of polyamine metabolism has been shown to inhibit the growth of cancer cells, particularly under conditions of polyamine limitation.[1][4]

Quantitative Analysis of this compound's Potency and Selectivity

The efficacy of this compound is underscored by its potent inhibition of HDAC10 and its remarkable selectivity over other HDAC isoforms. The following tables summarize the key quantitative data that define the structure-activity relationship of this compound.

| Target | Potency (IC50) | Potency (pIC50) | Assay Method |

| HDAC10 | 5 nM | 7.66 | TR-FRET ligand displacement assay |

Table 1: In Vitro Potency of this compound against HDAC10.[5][6][7]

| Off-Target | Selectivity (IC50) | Selectivity Fold vs. HDAC10 | Assay Method |

| HDAC1 | 13 µM | ~2600-fold | HDAC-Glo assay |

| HDAC2 | 51 µM | ~10200-fold | HDAC-Glo assay |

| HDAC3 | >100 µM | >20000-fold | HDAC-Glo assay |

| HDAC6 | 3 µM | ~600-fold | HDAC-Glo assay |

| HDAC8 | 1.3 µM | ~260-fold | HDAC-Glo assay |

Table 2: In Vitro Selectivity Profile of this compound against Other HDAC Isoforms.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments used to characterize the structure-activity relationship of this compound.

TR-FRET Ligand Displacement Assay for HDAC10 Potency

This assay quantitatively determines the binding affinity of this compound to HDAC10.[8] It relies on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor fluorophore on the HDAC10 protein and an acceptor fluorophore on a tracer molecule that binds to the active site.[8][9][10]

Materials:

-

Recombinant TwinStrep-GST-HDAC10 fusion protein

-

Europium (Eu3+)-labeled Strep-TactinXT® (donor)

-

A suitable fluorescently labeled small molecule tracer for HDAC10 (acceptor)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% BSA, 0.05% Tween-20)

-

384-well, low-volume, black assay plates

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In each well of the 384-well plate, add the test compound, the HDAC10-tracer mix, and the Eu3+-labeled Strep-TactinXT®.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excite the donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm) after a time delay.

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the emission ratio as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

HDAC-Glo™ I/II Assay for Selectivity Profiling

The HDAC-Glo™ I/II Assay is a luminescent assay used to measure the activity of Class I and II HDACs, allowing for the determination of this compound's selectivity.[1][5][11] The assay utilizes an acetylated, luminogenic peptide substrate that is deacetylated by active HDACs.[1][5] A developer reagent then cleaves the deacetylated substrate, releasing aminoluciferin, which is quantified in a luciferase reaction.[1][5]

Materials:

-

Recombinant human HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 enzymes

-

HDAC-Glo™ I/II Reagent (containing acetylated peptide substrate and developer reagent)

-

This compound or other test compounds

-

Assay buffer

-

White, opaque 96-well or 384-well assay plates

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

Add the respective recombinant HDAC enzyme to the wells of the assay plate.

-

Add the diluted this compound or vehicle control to the wells.

-

Pre-incubate the enzyme and compound for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the HDAC-Glo™ I/II Reagent to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for the deacetylation reaction and subsequent light generation.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal as a function of the this compound concentration for each HDAC isoform and determine the IC50 values.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[4][12][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[4][12][13][14]

Materials:

-

Cultured cells (e.g., HeLa or BE(2)-C)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or 96-well PCR plates

-

Western blotting reagents and antibodies specific for HDAC10

Procedure:

-

Treat cultured cells with this compound or a vehicle control for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in lysis buffer and lyse the cells (e.g., by freeze-thaw cycles).

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling at room temperature.

-

Centrifuge the heated lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble HDAC10 in the supernatant by Western blotting.

-

Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing the World of this compound

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified design constraints.

Signaling Pathway of this compound Action

This diagram illustrates the mechanism by which this compound inhibits HDAC10 and its downstream consequences on polyamine metabolism.

References

- 1. HDAC-Glo™ I/II Assay Protocol [promega.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. HDAC-Glo™ I/II Assays [promega.com]

- 4. benchchem.com [benchchem.com]

- 5. worldwide.promega.com [worldwide.promega.com]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. TR-FRET assay for profiling HDAC10 inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dcreport.org [dcreport.org]

- 10. A substrate-independent TR-FRET histone deacetylase inhibitor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HDAC-Glo™ I/II Assays [promega.sg]

- 12. researchgate.net [researchgate.net]

- 13. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Discovery and Synthesis of HDAC10 Inhibitor DKFZ-748: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 10 (HDAC10), a class IIb HDAC, has emerged as a compelling therapeutic target due to its unique substrate specificity and its role in various pathological processes, including cancer. Unlike other HDACs that primarily deacetylate acetylated lysine residues on histones, HDAC10 preferentially deacetylates N8-acetylspermidine, a key metabolite in polyamine homeostasis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of DKFZ-748, a potent and selective chemical probe for HDAC10. Detailed experimental protocols for key assays, quantitative pharmacological data, and visualization of relevant signaling pathways are presented to facilitate further research and drug development efforts targeting HDAC10.

Introduction: The Emergence of HDAC10 as a Therapeutic Target

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from histones and other non-histone proteins.[1] While the therapeutic potential of pan-HDAC inhibitors is well-established with several approved drugs for cancer treatment, the development of isoform-selective inhibitors is highly sought after to minimize off-target effects and enhance therapeutic efficacy. HDAC10 has garnered significant attention due to its distinct substrate preference for polyamines, which are essential for cell growth and proliferation, particularly in cancer.[2] The discovery of selective HDAC10 inhibitors is therefore a critical step towards understanding its biological functions and validating it as a drug target.

The Discovery of this compound: An Aza-SAHA Derivative

This compound was discovered through a rational drug design approach inspired by the structure of the pan-HDAC inhibitor Vorinostat (SAHA) and the polyamine substrates of HDAC10.[2] Researchers systematically replaced a carbon atom with a nitrogen atom ("aza-scan") within the hexyl linker of SAHA. This subtle modification dramatically shifted the selectivity profile, transforming a pan-inhibitor into a specific HDAC10 inhibitor.[2][3] Further optimization of this aza-SAHA scaffold led to the identification of this compound, a potent and highly selective chemical probe for studying HDAC10 biology.[2][3]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and, for comparison, the pan-HDAC inhibitor Vorinostat (SAHA).

Table 1: In Vitro Potency of this compound against HDAC Isoforms

| Compound | HDAC10 (pIC50) | HDAC10 (IC50) | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC6 (IC50) | HDAC8 (IC50) |

| This compound | 7.66[4] | 22 nM (cellular)[5], 5 nM[6] | 13 µM[6] | 51 µM[6] | <100 µM[6] | 3 µM[6] | 1.3 µM[6] |

| Vorinostat (SAHA) | - | - | Potent | Potent | Potent | Potent | Potent |

Table 2: Selectivity Profile of this compound

| HDAC Isoform | Selectivity over HDAC10 (fold) |

| HDAC1 | >500[5] |

| HDAC2 | >500[5] |

| HDAC3 | >500[5] |

| HDAC6 | ~136 |

| HDAC8 | ~59 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound.

Proposed Synthesis of this compound

While the exact, step-by-step synthesis protocol for this compound is proprietary, a plausible synthetic route for N-(2-((4-(hydroxyamino)-4-oxobutyl)(methyl)amino)ethyl)-1-naphthamide can be devised based on the known synthesis of aza-SAHA derivatives and standard organic chemistry reactions. The proposed synthesis involves three main stages: synthesis of the naphthoyl-activated amine, coupling with the linker, and formation of the hydroxamic acid.

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Ligand Displacement Assay

This assay is used to determine the binding affinity of inhibitors to HDAC10 in a high-throughput format. It relies on the displacement of a fluorescently labeled tracer from the HDAC10 active site by the inhibitor.

Experimental Workflow for TR-FRET Assay

Caption: Workflow for the HDAC10 TR-FRET assay.

Detailed Protocol:

-

Reagent Preparation: Prepare a 2x stock solution of the TwinStrep-GST-HDAC10 fusion protein and the Eu3+-labeled Strep-TactinXT in assay buffer. Prepare a 4x stock solution of the fluorescent tracer.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

Assay Plate Preparation: Add the 2x protein/Strep-TactinXT mix to all wells of a 384-well plate. Add the this compound dilutions.

-

Tracer Addition: Add the 4x tracer solution to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Read the plate on a TR-FRET enabled plate reader.

-

Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7][8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Caption: Role of HDAC10 in polyamine metabolism.

Angiogenesis

HDAC10 has been shown to promote angiogenesis in endothelial cells. It achieves this by deacetylating the promoter of PTPN22, a negative regulator of ERK phosphorylation. T[4][5][6]his leads to the inhibition of PTPN22 expression, resulting in increased ERK1/2 phosphorylation and subsequent promotion of tube formation. D[4][5][6]KFZ-748 can be utilized to inhibit this pro-angiogenic activity of HDAC10.

HDAC10 in Angiogenesis

Caption: HDAC10-mediated angiogenesis signaling pathway.

Macrophage M2 Polarization

HDAC10 plays a role in the polarization of macrophages towards the anti-inflammatory M2 phenotype. It directly binds to and deacetylates STAT3, a key transcription factor for M2 polarization. T[9][10][11][12]his deacetylation promotes STAT3 expression and activation, leading to the expression of M2 marker genes. By inhibiting HDAC10, this compound can potentially modulate the immune response by shifting the macrophage balance away from the M2 phenotype.

HDAC10 in Macrophage Polarization

Caption: Role of HDAC10 in macrophage M2 polarization.

Conclusion

This compound represents a significant advancement in the field of HDAC research, providing a highly selective and potent chemical probe to investigate the multifaceted roles of HDAC10. Its discovery through a rational design strategy highlights the potential for developing isoform-selective HDAC inhibitors with improved therapeutic profiles. The detailed experimental protocols and an understanding of the signaling pathways modulated by HDAC10 provided in this guide are intended to empower researchers to further explore the biology of this unique enzyme and accelerate the development of novel therapeutics targeting HDAC10 for the treatment of cancer and other diseases.

References

- 1. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 2. researchgate.net [researchgate.net]